![molecular formula C25H29N5O5 B2921832 2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537699-96-0](/img/structure/B2921832.png)
2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . This core is substituted with various functional groups, including a 3-hydroxypropyl group, a methyl group, a phenyl group, and a 3,4,5-trimethoxyphenyl group .Applications De Recherche Scientifique
Antiproliferative Agent
This compound may act as an antiproliferative agent due to the presence of the [1,2,4]triazolo[1,5-a]pyrimidine moiety, which has been associated with antiproliferative activity in various cell types, including glioma cells and vascular smooth muscle cells (VSMCs) . Its potential use could be in the development of treatments for cancers or diseases characterized by abnormal cell growth.
Adenosine Receptor Antagonist
Compounds with a [1,2,4]triazolo[1,5-c]pyrimidine nucleus have been found to behave as selective antagonists for human A2A and A3 adenosine receptor sub-types . This suggests that our compound could be explored for its efficacy in treating neurological disorders such as Parkinson’s disease .
JAK Inhibitor
The pyrimidine core is a crucial pharmacophore in the design of JAK inhibitors. Given the structural similarity to known JAK inhibitors, this compound could be investigated for its potential to inhibit JAK1 and JAK2, which are targets for the treatment of myeloproliferative disorders .
Antimalarial Activity
The triazolopyrimidine structure is similar to compounds that have been used as dihydroorotate dehydrogenase inhibitors with antimalarial activity . Research into this application could lead to the development of new antimalarial medications.
Antifungal Activity
Triazole derivatives, including those with a triazolopyrimidine structure, have shown promising antifungal activity against species like Cryptococcus and Candida . This compound could be synthesized and tested for its potential as an antifungal agent.
HIV TAR RNA Binding
The compound’s structure suggests it could have applications in binding to HIV TAR RNA, which is a target for the development of new antiretroviral drugs . This application would be particularly relevant in the search for treatments for HIV/AIDS.
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-15-21(24(32)27-17-9-6-5-7-10-17)22(30-25(26-15)28-20(29-30)11-8-12-31)16-13-18(33-2)23(35-4)19(14-16)34-3/h5-7,9-10,13-14,22,31H,8,11-12H2,1-4H3,(H,27,32)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXDBQDPLKJBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.